4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID
Description
4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID is a chemical compound that features a benzylsulfanyl group attached to a tetrazole ring, which is further connected to a benzoic acid moiety
Properties
Molecular Formula |
C15H12N4O2S |
|---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-(5-benzylsulfanyltetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C15H12N4O2S/c20-14(21)12-6-8-13(9-7-12)19-15(16-17-18-19)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) |
InChI Key |
KTBJFGYKICDIPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID typically involves the reaction of thiosalicylic acid with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in an acetone-water mixture . The reaction proceeds through the formation of an intermediate aryl benzyl thioether, which is then further reacted to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(BENZYLSULFANYL)BENZOIC ACID: Similar structure but lacks the tetrazole ring.
4-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL BENZOIC ACID: Contains a thiadiazole ring instead of a tetrazole ring.
Uniqueness
The presence of the tetrazole ring in 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID provides unique properties such as enhanced stability and the ability to form multiple hydrogen bonds. These features make it distinct from other similar compounds and potentially more effective in certain applications.
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